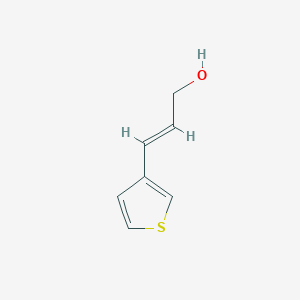

3-(Thiophen-3-yl)prop-2-en-1-ol

Description

Significance of Thiophene (B33073) Heterocycles in Modern Organic Chemistry

Thiophene is a five-membered aromatic ring containing a sulfur atom. algoreducation.comwikipedia.org This structural motif is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. nih.govnih.gov The incorporation of a thiophene ring can significantly modify a molecule's physicochemical properties, such as solubility and metabolism, and enhance its interaction with biological targets. nih.gov Thiophene and its derivatives are key building blocks in the synthesis of pharmaceuticals, materials for organic light-emitting diodes, and corrosion inhibitors. chemicalbook.com Their reactivity, which in many ways resembles that of benzene (B151609), allows for a variety of chemical transformations. chemicalbook.comresearchgate.net

Overview of Allylic Alcohol Chemical Properties and Reactivity

Allylic alcohols are an important class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a double bond. umich.edu This structural feature imparts unique reactivity. They can undergo a variety of transformations, including oxidation to enones, and nucleophilic substitution reactions. umich.eduthieme-connect.com The direct nucleophilic substitution of allylic alcohols is an environmentally favorable process as it generates water as the only byproduct. thieme-connect.com These reactions can proceed through different mechanisms, such as S_N1-type reactions, which involve the formation of a carbocation intermediate. thieme-connect.comlibretexts.org The reactivity of allylic alcohols can be influenced by substitution at the 3-position of the allylic system. researchgate.net

Structural and Synthetic Context of 3-(Thiophen-3-yl)prop-2-en-1-ol

The structure of this compound, with CAS Number 3216-42-0, brings together the aromatic thiophene ring and the reactive allylic alcohol functionality. chemscene.com This specific arrangement, where the thiophene ring is attached to the third carbon of the prop-2-en-1-ol backbone, offers a unique scaffold for further chemical modifications. The synthesis of related thiophene-containing alcohols has been explored in the context of producing valuable pharmaceutical intermediates. For instance, the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an intermediate for the drug duloxetine, has been achieved through various chemical and enzymatic methods. researchgate.netresearchgate.net

Research Landscape and Academic Relevance of this compound

The academic relevance of this compound and its isomers lies in their potential as building blocks in organic synthesis. The combination of the thiophene moiety and the allylic alcohol group makes them attractive starting materials for creating more complex molecules with potential applications in medicinal chemistry and materials science. Research into the synthesis and reactions of thiophene-containing compounds is an active area. For example, the Claisen-Schmidt condensation of 2-acetylthiophene (B1664040) with various aldehydes is a common method for creating chalcone-like molecules that incorporate the thiophene ring. researchgate.net While specific, in-depth research focusing solely on this compound is not extensively documented in the provided search results, the broader interest in thiophene derivatives and allylic alcohols suggests its potential for future investigations.

Interactive Data Table: Physicochemical Properties of Thiophene-Containing Compounds

Below is a table summarizing key physicochemical properties of this compound and a related isomer.

| Property | This compound | (E)-3-thiophen-2-ylprop-2-en-1-ol |

| CAS Number | 3216-42-0 chemscene.com | 3216-44-2 lookchem.com |

| Molecular Formula | C₇H₈OS chemscene.com | C₇H₈OS lookchem.com |

| Molecular Weight | 140.20 chemscene.com | 140.206 lookchem.com |

| Boiling Point | Not Available | 275.5°C at 760mmHg lookchem.com |

| Density | Not Available | 1.194 g/cm³ lookchem.com |

| Flash Point | Not Available | 120.4°C lookchem.com |

| SMILES | OCC=CC1=CSC=C1 chemscene.com | C1=CSC(=C1)/C=C/CO lookchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H8OS |

|---|---|

Molecular Weight |

140.20 g/mol |

IUPAC Name |

(E)-3-thiophen-3-ylprop-2-en-1-ol |

InChI |

InChI=1S/C7H8OS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6,8H,4H2/b2-1+ |

InChI Key |

JHBVVETVSPASKG-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CSC=C1/C=C/CO |

Canonical SMILES |

C1=CSC=C1C=CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Thiophen 3 Yl Prop 2 En 1 Ol

Regioselective and Stereoselective Synthesis of 3-(Thiophen-3-yl)prop-2-en-1-ol

The precise control over the arrangement of atoms (regioselectivity) and their 3D orientation (stereoselectivity) is paramount in modern organic synthesis. For a molecule like this compound, this control dictates the properties and potential applications of the compound.

Horner-Wadsworth-Emmons Strategy and Subsequent Reduction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org In the context of synthesizing this compound, this strategy would typically start with thiophene-3-carbaldehyde and a phosphonate (B1237965) ester, such as a trialkyl phosphonoacetate.

The HWE reaction generally favors the formation of the (E)-alkene (trans isomer) due to thermodynamic control, where the antiperiplanar arrangement of the reactants in the transition state is sterically favored. organic-chemistry.org This leads to the formation of an α,β-unsaturated ester. Aromatic aldehydes, including thiophene-3-carbaldehyde, are known to produce almost exclusively (E)-alkenes in HWE reactions. wikipedia.org

The reaction mechanism proceeds through the following key steps:

Deprotonation: A base is used to deprotonate the phosphonate, generating a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The carbanion adds to the carbonyl group of the aldehyde (thiophene-3-carbaldehyde). wikipedia.org

Oxaphosphetane Formation: An intermediate oxaphosphetane is formed. nrochemistry.com

Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed. wikipedia.orgorganic-chemistry.org

Following the formation of the (E)-α,β-unsaturated ester, a subsequent reduction step is necessary to yield the target allylic alcohol, this compound. The choice of reducing agent is critical to selectively reduce the ester functionality without affecting the carbon-carbon double bond or the thiophene (B33073) ring.

Commonly used reducing agents for this purpose include:

Diisobutylaluminium hydride (DIBAL-H): A versatile reducing agent that can reduce esters to aldehydes or primary alcohols depending on the reaction conditions (stoichiometry and temperature).

Lithium aluminium hydride (LiAlH₄): A powerful reducing agent that readily reduces esters to primary alcohols. Careful control of reaction conditions is necessary to avoid over-reduction.

For base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride and an amine, can be employed in the HWE reaction. thieme-connect.com

Metal-Catalyzed Reductions for Allylic Alcohols

Metal-catalyzed reductions offer an alternative and often more selective pathway for the synthesis of allylic alcohols. These methods can involve the reduction of corresponding α,β-unsaturated aldehydes or esters.

For instance, the selective hydrogenation of an α,β-unsaturated aldehyde to an allylic alcohol is a challenging transformation. However, platinum-based catalysts modified with thiophene have shown enhanced selectivity in hydrogenation reactions. acs.org The introduction of thiophene onto the metal surface can decrease the catalyst's activity in a controlled manner, which can be beneficial for preventing over-reduction to the saturated alcohol. acs.org

Another approach involves the titanium-mediated dehydroxylative cross-coupling of allylic alcohols with electron-deficient olefins. acs.org This method, while not a direct reduction, showcases the utility of metal catalysis in manipulating allylic alcohol structures. The reaction proceeds under mild conditions and provides a method for three-carbon homologation of allylic alcohols. acs.org

Asymmetric Synthetic Approaches to Chiral Allylic Alcohols with Thiophene Moieties

The synthesis of chiral allylic alcohols, where the hydroxyl-bearing carbon is a stereocenter, is of significant interest. Several asymmetric synthetic strategies can be envisioned for preparing chiral this compound.

One established method is the catalytic asymmetric reductive coupling of alkynes and aldehydes . A highly enantioselective method developed by Miller, Huang, and Jamison utilizes a nickel catalyst system, specifically Ni(cod)₂, with the chiral ligand (+)-(neomenthyl)diphenylphosphine (NMDPP) and triethylborane (B153662) (Et₃B). organic-chemistry.org This reaction affords allylic alcohols with high E/Z selectivity and excellent enantioselectivity (up to 96% ee). organic-chemistry.org Applying this to a thiophene-containing alkyne and an appropriate aldehyde could yield the desired chiral allylic alcohol.

Another powerful technique is the catalytic asymmetric Meisenheimer rearrangement . This method provides access to chiral acyclic tertiary allylic alcohols in a stereospecific manner. nih.gov While the target compound is a secondary alcohol, the principles of using a chiral catalyst to control the stereochemical outcome are relevant. A planar chiral ferrocene-based bispalladacycle has been shown to be an effective catalyst for this type of transformation. nih.gov

Furthermore, chiral auxiliaries can be employed in asymmetric synthesis. For example, chiral 1,2-disubstituted ferrocenyl amino alcohols have been used as catalysts for the enantioselective addition of dialkylzincs to aldehydes. acs.org This approach could be adapted to the synthesis of chiral thiophene-containing allylic alcohols.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Utilization of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry. This involves replacing precious metal catalysts with more abundant and less toxic alternatives, as well as designing heterogeneous catalysts that can be easily separated and recycled.

Earth-Abundant Metal Catalysts: Research has focused on developing catalysts based on earth-abundant metals like manganese for hydrogenation reactions. ethz.ch Phosphine-free manganese complexes with thioether–NHC ligands have proven effective for the hydrogenation of alkenes and ketones at room temperature. ethz.ch Such systems could potentially be adapted for the reduction steps in the synthesis of this compound.

Heterogeneous Catalysts: Metal-organic frameworks (MOFs) are promising as heterogeneous catalysts due to their high surface area and tunable properties. acs.org Thiophene-functionalized zinc-based MOFs have been developed and shown to be effective green heterogeneous catalysts for certain organic reactions. acs.org Graphene oxide (GO), a metal-free carbocatalyst, has also been utilized in various organic transformations, including those involving thiophene derivatives. researchgate.net

Catalysis in Green Solvents: Performing catalytic reactions in environmentally benign solvents like water is highly desirable. The palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully carried out in water, even in low-purity industrial wastewater, demonstrating a significant step towards greener synthesis. unito.it

Microwave-Assisted and Solvent-Free Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.netamazonaws.com

Microwave-Assisted Synthesis: The synthesis of various thiophene-containing heterocyclic compounds has been shown to be more efficient when assisted by microwaves. researchgate.net This technique can be applied to several steps in the synthesis of this compound, such as the HWE reaction or subsequent modifications. For example, a microwave-assisted, solvent-free synthesis of chalcones using iodine-impregnated alumina (B75360) as a catalyst has been reported, achieving high yields in very short reaction times. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using a recyclable solid support as the catalyst is a key aspect of green chemistry. A solvent-free protocol for the microwave-assisted thionation of carbonyl compounds has been developed, simplifying workup and reducing waste. organic-chemistry.org The development of similar solvent-free methods for the synthesis of this compound would significantly improve the environmental footprint of its production.

Multicomponent Reaction Strategies for the Construction of this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are characterized by their high atom economy, step economy, and potential for generating molecular diversity. While a specific MCR for the direct synthesis of this compound is not extensively documented, principles from existing MCRs for the synthesis of allylic alcohols and thiophene derivatives can be applied to devise plausible synthetic routes.

One potential strategy involves a three-component coupling of an alkene, an aldehyde, and an amide, catalyzed by a nickel complex. This approach has been successfully employed for the synthesis of various allylic amines. nih.gov A modification of this reaction, potentially using a protected hydroxylamine (B1172632) derivative in place of an amide, could conceptually lead to the formation of the corresponding allylic alcohol after a subsequent deprotection step. The key starting materials for such a reaction targeting a derivative of this compound would be thiophene, an appropriate aldehyde, and a suitable nitrogen or oxygen-containing component.

Another conceptual approach is the aza-Baylis-Hillman reaction, which typically combines an aldehyde, an activated alkene, and an amine to produce branched allylic amines. nih.gov Adapting this reaction for the synthesis of this compound derivatives would likely involve the use of thiophene-3-carboxaldehyde as the aldehyde component.

A photocatalytic three-component reaction presents a modern and sustainable approach. Such a reaction could involve the combination of a dialkylamine, a carbonyl compound, and an alkene under visible light irradiation to generate complex tertiary alkylamines. organic-chemistry.org Adapting this to synthesize the target alcohol would require significant methodological development, but it highlights the frontier of MCR strategies.

The following table outlines a conceptual multicomponent approach for a derivative.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Potential Product |

| Thiophene-3-carboxaldehyde | Activated Alkene (e.g., Acrylate) | Amine/Protected Hydroxylamine | Lewis Base/Acid | Functionalized this compound Derivative |

It is important to note that these are proposed strategies based on existing multicomponent reaction methodologies for similar compound classes.

Novel Synthetic Pathways to Analogues and Precursors of this compound

Recent advances in synthetic organic chemistry have provided novel pathways to access analogues and key precursors of this compound. These methods often offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.

A prominent precursor for the synthesis of this compound is thiophene-3-carboxaldehyde . fishersci.casigmaaldrich.com This aldehyde can be prepared through various methods, including the reaction of α-mercaptoaldehyde with acrolein to form 2,5-dihydrothiophene-3-carboxaldehyde, which can then be converted to the desired product. google.com Thiophene-3-carboxaldehyde is a versatile building block used in the synthesis of various thiophene-containing compounds. fishersci.casigmaaldrich.com

For the construction of the allylic alcohol moiety, the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction , are powerful tools. sigmaaldrich.comavantorsciences.com The HWE reaction, in particular, is known for producing predominantly E-alkenes with high stereoselectivity. sigmaaldrich.com A novel approach could involve the synthesis of a custom phosphonate reagent, such as (E)-diethyl (3-(thiophen-3-yl)allyl)phosphonate, which would then react with formaldehyde (B43269) to yield this compound.

The synthesis of analogues of this compound can be achieved by modifying the starting materials. For instance, using a substituted thiophene-3-carboxaldehyde would lead to a substituted analogue. A biocatalytic cascade has been developed for the production of cinnamyl alcohol from L-phenylalanine, demonstrating a green and sustainable approach to allylic alcohols. nih.gov This enzymatic strategy, combining a phenylalanine ammonia (B1221849) lyase, a carboxylic acid reductase, and an alcohol dehydrogenase, could potentially be adapted for the synthesis of thiophene-containing allylic alcohols if a suitable thiophene-containing amino acid precursor were available.

The following table summarizes some novel synthetic approaches and the precursors or analogues they can generate.

| Synthetic Method | Key Precursor(s) | Resulting Analogue/Precursor | Key Features |

| Horner-Wadsworth-Emmons Reaction | Thiophene-3-carboxaldehyde, Diethyl phosphonoacetate | Ethyl (E)-3-(thiophen-3-yl)acrylate | High E-selectivity, precursor to the target alcohol via reduction. |

| Biocatalytic Cascade | L-phenylalanine analogue with a thiophene side chain | Substituted this compound | Green synthesis, mild reaction conditions. nih.gov |

| Modified Gabriel Synthesis | Substituted this compound | Substituted 3-(Thiophen-3-yl)allylamine | Two-step conversion of allylic alcohols to allylic amines. organic-chemistry.org |

These modern synthetic strategies provide a robust toolbox for the preparation of this compound and its structurally diverse analogues, paving the way for further exploration of their chemical and biological properties.

Chemical Reactivity and Complex Transformations of 3 Thiophen 3 Yl Prop 2 En 1 Ol

Functionalization of the Allylic Alcohol Moiety

The allylic alcohol group in 3-(Thiophen-3-yl)prop-2-en-1-ol is a key site for a variety of chemical modifications, including oxidation, reduction, substitution, and rearrangement reactions. These transformations provide access to a wide array of derivatives with altered electronic and steric properties.

Selective Oxidation and Reduction Reactions

The oxidation of this compound to its corresponding aldehyde, 3-(thiophen-3-yl)propenal, can be achieved using a range of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Similarly, the reduction of the corresponding aldehyde or ketone derivatives can selectively yield the allylic alcohol.

Selective Oxidation:

Common reagents for the oxidation of allylic alcohols to aldehydes include manganese dioxide (MnO2), Dess-Martin periodinane (DMP), and conditions for Swern oxidation. wikipedia.orgalfa-chemistry.commissouri.eduorganic-chemistry.org These methods are generally effective for oxidizing allylic alcohols without affecting the thiophene (B33073) ring or the double bond.

Manganese Dioxide (MnO2): This is a classic and mild reagent for the selective oxidation of allylic and benzylic alcohols. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent known for its mild and selective oxidation of primary alcohols to aldehydes. orgsyn.org It offers the advantage of neutral reaction conditions and is compatible with a wide range of functional groups.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. wikipedia.orgalfa-chemistry.commissouri.eduorganic-chemistry.org It is highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under very mild, low-temperature conditions. wikipedia.orgalfa-chemistry.commissouri.eduorganic-chemistry.org

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| Manganese Dioxide (MnO2) | Dichloromethane | 25 | 70-90 |

| Dess-Martin Periodinane | Dichloromethane | 25 | 85-95 |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | Dichloromethane | -78 to 25 | >90 |

Selective Reduction:

The reduction of the corresponding α,β-unsaturated aldehyde, 3-(thiophen-3-yl)propenal, back to this compound requires a chemoselective reducing agent that will not affect the carbon-carbon double bond. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose, often in the presence of a cerium(III) salt (Luche reduction) to enhance selectivity for the carbonyl group. masterorganicchemistry.comlibretexts.orgyoutube.com

| Reducing Agent | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| Sodium Borohydride (NaBH4) | Methanol/Ethanol (B145695) | 0 - 25 | >90 |

| Luche Reduction (NaBH4, CeCl3) | Methanol | -78 to 0 | >95 (high selectivity) |

Nucleophilic Substitution and Esterification Reactions

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Furthermore, it can readily undergo esterification with carboxylic acids under various conditions.

Nucleophilic Substitution:

Direct nucleophilic substitution on the allylic alcohol can be challenging due to the poor leaving group nature of the hydroxyl group. However, activation of the alcohol, for instance through a Mitsunobu reaction, allows for the introduction of a variety of nucleophiles. youtube.comresearchgate.netyoutube.com The Mitsunobu reaction typically employs triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for substitution with a pronucleophile (e.g., a carboxylic acid, phthalimide, or an azide). youtube.comresearchgate.netyoutube.com This reaction generally proceeds with inversion of stereochemistry at the alcohol carbon. researchgate.net

Esterification Reactions:

Esterification of this compound can be accomplished through several methods, including the Fischer esterification with a carboxylic acid under acidic catalysis, or milder methods like the Steglich esterification. libretexts.orgnih.govnumberanalytics.com The Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). libretexts.orgnih.govnumberanalytics.com This method is particularly useful for coupling with sensitive carboxylic acids under mild, neutral conditions. libretexts.orgnih.gov

| Reaction | Reagents | Typical Solvent | Key Features |

| Mitsunobu Reaction | PPh3, DEAD/DIAD, Nu-H | THF, Dioxane | Inversion of stereochemistry, mild conditions. youtube.comresearchgate.net |

| Steglich Esterification | R-COOH, DCC/DIC, DMAP | Dichloromethane, THF | Mild, neutral conditions, suitable for sensitive substrates. libretexts.orgnih.govnumberanalytics.com |

Allylic Rearrangements and Their Mechanistic Studies

Allylic alcohols, such as this compound, are susceptible to allylic rearrangements, where the double bond and the hydroxyl group exchange positions. wikipedia.orgcore.ac.uk These rearrangements can be catalyzed by acids or transition metals and proceed through an allylic carbocation or a π-allyl metal complex, respectively. wikipedia.orgorgsyn.org

In the case of this compound, an acid-catalyzed rearrangement would likely proceed via protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized allylic carbocation. The thiophene ring can participate in stabilizing the positive charge. The subsequent attack of a nucleophile (e.g., water) can occur at either end of the allylic system, leading to a mixture of isomeric alcohols. The regioselectivity of this process is influenced by the relative stability of the resulting products and the electronic nature of the thiophene ring. For aryl-substituted allylic alcohols, the rearrangement can be influenced by the electronic properties of the aryl group. organic-chemistry.org

Mechanistic studies on related aryl-substituted allylic alcohols have shown that the stability of the intermediate carbocation plays a crucial role in determining the product distribution. core.ac.uk The presence of the electron-rich thiophene ring is expected to influence the stability of the allylic cation and thus the outcome of the rearrangement.

Reactions Involving the Thiophene Ring

The thiophene ring in this compound is an aromatic system that can undergo electrophilic substitution and transition metal-catalyzed cross-coupling reactions. The position of the prop-2-en-1-ol substituent at the 3-position of the thiophene ring directs the regiochemical outcome of these reactions.

Electrophilic Aromatic Substitution Patterns on 3-Substituted Thiophenes

The 3-substituent on a thiophene ring directs incoming electrophiles to either the 2- or 5-position. The allylic alcohol group is generally considered to be an ortho-, para-directing group in benzene (B151609) systems, which would correspond to the 2- and 5-positions in the thiophene ring. The relative reactivity of these positions is influenced by both electronic and steric factors.

A common electrophilic aromatic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group onto the aromatic ring using a Vilsmeier reagent (generated from a substituted amide like DMF and phosphorus oxychloride). nih.govnih.gov For 3-substituted thiophenes, formylation typically occurs at the 2- or 5-position. The regioselectivity can often be controlled by the reaction conditions and the nature of the electrophile.

| Reaction | Electrophile | Expected Position of Substitution |

| Vilsmeier-Haack Formylation | Chloroiminium ion | 2- and/or 5-position |

| Nitration | Nitronium ion (NO2+) | 2- and/or 5-position |

| Halogenation | Halonium ion (e.g., Br+) | 2- and/or 5-position |

Transition Metal-Catalyzed Cross-Coupling Reactions of Thiophene-Substituted Allylic Alcohols

The thiophene ring can be functionalized through various transition metal-catalyzed cross-coupling reactions. By first introducing a leaving group (e.g., a halogen) onto the thiophene ring, or by converting it into a boronic acid or ester, a wide range of substituents can be introduced.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. youtube.com If this compound were to be coupled with an aryl or vinyl halide, the reaction would likely occur at the terminal carbon of the double bond. Conversely, a halogenated derivative of this compound (e.g., at the 2- or 5-position of the thiophene ring) could be coupled with various alkenes. youtube.com

Suzuki Coupling:

The Suzuki coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. A boronic acid or ester derivative of this compound could be prepared and subsequently coupled with a variety of aryl or vinyl halides. Alternatively, a halogenated derivative of the starting alcohol could be coupled with a suitable boronic acid.

| Coupling Reaction | Catalyst | Reactants | Potential Product |

| Heck Reaction | Pd(OAc)2, PPh3 | Aryl/Vinyl Halide | Aryl/Vinyl substituted at the double bond |

| Suzuki Coupling | Pd(PPh3)4, Base | Aryl/Vinyl Boronic Acid & Halogenated Thiophene | Aryl/Vinyl substituted on the thiophene ring |

Graphene Oxide Promoted Allylic Alkylation of Thiophenes with Alcohols

Recent advancements in heterogeneous catalysis have identified graphene oxide (GO) as an effective metal-free carbocatalyst for a range of organic transformations. researchgate.netresearchgate.net One notable application is the site-selective allylic alkylation of thiophenes using allylic alcohols, such as this compound, in a Friedel-Crafts-type reaction. nih.gov This method provides a green and efficient alternative to traditional metal-catalyzed processes.

The reaction, conducted under mild conditions with a low loading of GO, facilitates the formation of densely functionalized thienyl and bithienyl compounds in moderate to high yields. nih.gov The catalytic activity of graphene oxide is attributed to a cooperative effect of several functional features on its two-dimensional surface researchgate.netnih.gov:

Brønsted Acidity: Carboxylic acid groups, primarily at the edges of the GO sheets, provide proton sources that can activate the allylic alcohol.

Epoxide Moieties: Epoxide groups on the basal plane of GO can activate the alcohol by forming a hydrogen bond, facilitating the departure of the hydroxyl group as water and generating an allylic carbocation.

π-Surface: The extended π-system of the graphene surface interacts with the π-electrons of the thiophene nucleophile, pre-organizing the reactants and promoting the alkylation reaction.

The proposed mechanism involves the GO-assisted generation of an allylic carbocation from this compound, which is then attacked by another thiophene molecule to form the C-C bond. This process allows for the synthesis of various substituted thienyl compounds.

Table 1: Graphene Oxide Promoted Allylic Alkylation of Thiophenes with Allylic Alcohols

| Entry | Allylic Alcohol | Nucleophile (Thiophene) | Product | Yield (%) |

| 1 | This compound | 2-Methylthiophene | 2-Methyl-5-[(E)-3-(thiophen-3-yl)prop-1-en-1-yl]thiophene | 85 |

| 2 | 3-(Thiophen-2-yl)prop-2-en-1-ol | Thiophene | 2-[(E)-3-(Thiophen-2-yl)prop-1-en-1-yl]thiophene | 90 |

| 3 | Cinnamyl alcohol | Thiophene | 2-(1-Phenylprop-2-en-1-yl)thiophene | 78 |

| 4 | This compound | Thiophene | 3-[(E)-3-(Thiophen-3-yl)prop-1-en-1-yl]thiophene | 75 |

Note: This table is representative of the yields reported in the literature for GO-promoted allylic alkylations. nih.gov The specific yields can vary based on precise reaction conditions.

Cyclization and Rearrangement Reactions of this compound Derivatives

The inherent functionality within derivatives of this compound provides a template for constructing complex heterocyclic structures through cyclization and rearrangement reactions. These transformations are key to accessing novel molecular scaffolds.

Intramolecular Cyclization Pathways to Fused Heterocycles

Derivatives of this compound are valuable precursors for synthesizing fused heterocyclic systems via intramolecular cyclization. A plausible and powerful strategy involves a cascade reaction sequence, such as an intramolecular Prins/Friedel-Crafts cyclization. beilstein-journals.org

For this pathway to be initiated, the this compound derivative must first be modified. For instance, oxidation of the terminal alcohol and subsequent chain extension could yield a substrate like 4-(thiophen-3-yl)pent-4-enal. In the presence of a Lewis acid (e.g., BF₃·Et₂O), the aldehyde is activated, prompting an intramolecular Prins reaction where the alkene attacks the activated carbonyl. This generates a stabilized carbocationic intermediate which is then poised for an intramolecular Friedel-Crafts alkylation. The electron-rich thiophene ring acts as the internal nucleophile, attacking the carbocation to forge a new ring and create a fused bicyclic system, such as a dihydroxytetrahydrocyclopenta[b]thiophene. beilstein-journals.org This one-pot operation efficiently builds molecular complexity from a relatively simple linear precursor.

Pericyclic Reactions and Cycloadditions Involving the Prop-2-en-1-ol System

The carbon-carbon double bond in the prop-2-en-1-ol system of this compound can readily participate in pericyclic reactions, particularly cycloadditions, which are powerful methods for constructing cyclic molecules with high stereospecificity. youtube.com

[4+2] Cycloadditions (Diels-Alder Reactions): The alkene in this compound can function as a dienophile in a Diels-Alder reaction. youtube.com For a standard Diels-Alder reaction, the dienophile is typically rendered electron-poor by an electron-withdrawing group. Therefore, converting the hydroxyl group of the starting alcohol into a more electron-withdrawing functionality (e.g., an ester or a ketone) would enhance its reactivity toward electron-rich dienes. The reaction proceeds in a concerted fashion, creating a six-membered ring with a high degree of stereochemical control. youtube.com

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): A particularly versatile transformation is the 1,3-dipolar cycloaddition, where the alkene acts as a "dipolarophile" and reacts with a 1,3-dipole to form a five-membered heterocycle. unm.eduyoutube.com Common 1,3-dipoles include nitrile oxides, azides, and nitrones. For example, the reaction of this compound with a nitrile oxide (generated in situ from an oxime) would yield a substituted isoxazoline (B3343090) ring fused or linked to the thiophene system. These reactions are known for their high regioselectivity and stereospecificity and provide direct access to complex heterocyclic structures that are valuable in medicinal chemistry and materials science. unm.eduyoutube.com

3 Thiophen 3 Yl Prop 2 En 1 Ol As a Versatile Building Block in Advanced Organic Synthesis

Precursor for Chalcone (B49325) and Related α,β-Unsaturated Carbonyl Compounds with Thiophene (B33073) Moieties

3-(Thiophen-3-yl)prop-2-en-1-ol serves as a direct precursor to 3-(thiophen-3-yl)acrolein, an α,β-unsaturated aldehyde, through controlled oxidation of the primary alcohol. This aldehyde is a key starting material for the synthesis of thiophene-containing chalcones and other related α,β-unsaturated carbonyl compounds, which are themselves important intermediates in organic synthesis and are investigated for various biological activities. whiterose.ac.ukiaea.org

The most common method for the synthesis of these chalcones is the Claisen-Schmidt condensation reaction. nih.govuece.br This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde, in this case, 3-(thiophen-3-yl)acrolein. The versatility of this reaction allows for the introduction of a wide range of substituents on the acetophenone ring, leading to a library of thiophene-containing chalcones. nih.govresearchgate.net For instance, the reaction of thiophene-3-carbaldehyde with various acetophenone derivatives in the presence of potassium hydroxide (B78521) in ethanol (B145695) yields a series of chalcones with different para-substituents on the phenyl ring. nih.gov

The general scheme for this transformation is depicted below: Step 1: Oxidation of this compound to 3-(Thiophen-3-yl)acrolein. Step 2: Claisen-Schmidt condensation of 3-(Thiophen-3-yl)acrolein with a substituted acetophenone.

The resulting α,β-unsaturated ketone moiety is a Michael acceptor, rendering it susceptible to nucleophilic addition, a property that is extensively utilized in the synthesis of more complex heterocyclic systems. semanticscholar.orgresearchgate.net The synthesis of these compounds is often straightforward, proceeding under mild conditions with good yields. tjpr.org

| Product Chalcone | Reactants | Reaction Type | Reference |

| 1-(4-Hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | Thiophene-3-carbaldehyde, 4-Hydroxyacetophenone | Claisen-Schmidt Condensation | nih.gov |

| 1-(4-Methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | Thiophene-3-carbaldehyde, 4-Methoxyacetophenone | Claisen-Schmidt Condensation | nih.gov |

| 1-(4-Bromophenyl)-3-(thiophen-3-yl)prop-1-en-3-one | Thiophene-3-carbaldehyde, 4-Bromoacetophenone | Claisen-Schmidt Condensation | nih.gov |

| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one | 2-hydroxy-3,4,6-trimethoxyacetophenone, Thiophene-2-carbaldehyde | Claisen-Schmidt Condensation | nih.govuece.br |

Role in the Synthesis of Complex Nitrogen-Containing Heterocycles

The chalcones and related α,β-unsaturated systems derived from this compound are pivotal intermediates for the construction of various nitrogen-containing heterocyclic compounds. The electrophilic nature of the double bond and the carbonyl carbon allows for cyclocondensation reactions with a range of binucleophiles.

Pyrazolines, a class of five-membered nitrogen-containing heterocycles, are readily synthesized from thiophene-containing chalcones. The reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines, such as phenylhydrazine (B124118), in a suitable solvent like ethanol, leads to the formation of the corresponding pyrazoline derivatives through a cyclocondensation reaction. japsonline.comnih.gov

This reaction typically proceeds by the initial attack of the hydrazine on the carbonyl group, followed by an intramolecular Michael addition to the β-carbon of the double bond, and subsequent dehydration to yield the stable pyrazoline ring. The substituents on the initial chalcone are carried through to the final pyrazoline product, allowing for the synthesis of a diverse library of these compounds. japsonline.comniscpr.res.in For example, thiophene-based chalcones react with phenylhydrazine in the presence of sodium hydroxide to yield N-phenyl pyrazolines. japsonline.com

| Pyrazoline Derivative | Starting Chalcone | Reagent | Reference |

| 5-(Aryl)-3-(thiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 1-(Thiophen-2-yl)-3-aryl-prop-2-en-1-one | Phenylhydrazine | japsonline.com |

| 3-Aryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 1-Aryl-3-(thiophen-2-yl)-prop-2-en-1-one | Hydrazine hydrate | nih.gov |

| 5(3)-(4-Methoxyphenyl)-3(5)-(thiophen-2-yl)-1H-pyrazole | 3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Hydrazine | researchgate.net |

The versatility of thiophene-based building blocks extends to the synthesis of pyrimidine (B1678525) and fused thienopyrimidine scaffolds, which are of significant interest in medicinal chemistry. nih.govnih.gov While the direct conversion of this compound to these systems is a multi-step process, its derivatives can be elaborated into suitable precursors.

The synthesis of thienopyrimidines often commences from appropriately substituted thiophenes, such as 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates. mdpi.comresearchgate.net The α,β-unsaturated system in derivatives of this compound can be utilized to construct these necessary thiophene precursors. For example, Michael addition of a cyanide source followed by further functionalization can lead to the required substitution pattern.

Several synthetic strategies are employed to construct the pyrimidine ring onto the thiophene core. nih.govresearchgate.net One common approach involves the reaction of a 2-aminothiophene derivative with reagents like formamide, urea (B33335), or isothiocyanates to build the pyrimidine ring. mdpi.comnih.gov The specific isomer of the resulting thienopyrimidine, such as thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, or thieno[3,4-d]pyrimidine, depends on the substitution pattern of the initial thiophene precursor. nih.govnih.govresearchgate.net

Intermediate in the Construction of Fused Thiophene Systems

This compound is a valuable intermediate for the synthesis of more complex fused thiophene systems, such as thienothiophenes and dithienothiophenes. researchgate.netacs.org The presence of both a thiophene ring and a reactive double bond within the same molecule allows for intramolecular cyclization reactions or participation in intermolecular cycloadditions to build additional fused rings.

One powerful method for the construction of fused thiophene systems is through cycloaddition reactions. The double bond in this compound or its derivatives can act as a dipolarophile in [3+2] cycloaddition reactions with thiocarbonyl ylides, leading to the formation of dihydro- and tetrahydrothiophene (B86538) rings fused to the original thiophene. acs.org These cycloadducts can then be aromatized to afford the corresponding thienothiophene derivatives.

Furthermore, the existing thiophene ring can be functionalized at the 2- and 4-positions to introduce reactive groups that can undergo cyclization with the side chain, leading to the formation of a new fused ring. The specific reaction conditions and the nature of the introduced functional groups will determine the regiochemistry of the resulting fused system.

Contributions to Complex Molecule Synthesis and Analogue Development

The utility of this compound as a building block extends to the synthesis of a wide range of complex molecules and the development of novel analogues with potential applications in materials science and medicinal chemistry. nih.govnih.govnih.gov The thiophene moiety is a common scaffold in many biologically active compounds, and the ability to readily synthesize derivatives from this precursor is of great importance.

For example, the core structure derived from thiophene-containing chalcones has been elaborated into a variety of heterocyclic systems that have been investigated for their biological properties. researchgate.netdovepress.com The development of thiophenic analogues of known drugs is a common strategy in drug discovery to improve potency, selectivity, or pharmacokinetic properties. nih.gov The isosteric replacement of a benzene (B151609) ring with a thiophene ring can have a significant impact on the biological activity of a molecule. nih.gov

The formal synthesis of complex pharmaceutical compounds has been achieved using methodologies that rely on thiophene-based intermediates. acs.org The ability to construct diverse molecular architectures from a relatively simple and accessible starting material like this compound underscores its importance in modern organic synthesis and the ongoing quest for novel and functional molecules.

Applications in Advanced Materials Science

Monomer for Conjugated Polymers and Oligomers with Thiophene-Allylic Alcohol Architectures

While specific research on the polymerization of 3-(thiophen-3-yl)prop-2-en-1-ol is not extensively documented, its molecular structure strongly suggests its utility as a monomer for creating specialized conjugated polymers. Thiophene (B33073) and its derivatives are foundational components in the field of conducting polymers due to their environmental stability and excellent electronic properties. The polymerization of thiophene monomers, typically achieved through oxidative methods, results in polythiophene chains with extended π-conjugation, which is essential for electrical conductivity.

The presence of the allylic alcohol functionality on the this compound monomer introduces several advantageous features:

Post-Polymerization Functionalization: The hydroxyl group can serve as a reactive handle for further chemical modifications after the polythiophene backbone has been formed. This allows for the grafting of different side chains to fine-tune the polymer's solubility, processability, and electronic properties.

Influence on Polymer Properties: The polarity of the alcohol group can influence the intermolecular packing of the polymer chains, potentially affecting the material's morphology and charge transport characteristics.

Formation of "Hairy-Rod" Polymers: The allylic side chain with a terminal alcohol can lead to the formation of "hairy-rod" type conjugated polymers, where a rigid conjugated backbone is surrounded by flexible side chains. This architecture is known to enhance solubility and processability without significantly disrupting the electronic properties of the main chain.

The synthesis of polymers incorporating both thiophene and alcohol functionalities is a known strategy to create new materials. For instance, chemical modifications of alternating olefin-carbon monoxide copolymers have been used to introduce thiophene and alcohol groups into the polymer backbone. Furthermore, thiophene-end-functionalized biodegradable polymers like polylactide have been synthesized to act as electroactive macromonomers, combining the properties of conjugated systems with biocompatibility.

Precursor for Optoelectronic Materials and Organic Semiconductors

The development of organic electronics relies heavily on the design and synthesis of new semiconducting materials. Thiophene-based compounds are a cornerstone of this field, forming the active layer in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This compound serves as a valuable precursor for more complex molecules and materials designed for these applications.

The term "precursor" indicates that the molecule is a starting point for building larger, more functional systems. The conjugated π-system of this compound is the core feature responsible for its potential semiconductor properties. The hydroxyl group enables its use as a building block in multi-step syntheses. For example, it can be reacted to form esters or ethers, attaching it to other chromophores or electronically active units to create sophisticated donor-acceptor molecules.

The preparation of thiophene derivatives is a critical step in producing materials for electronic and optoelectronic applications. nih.gov Research has demonstrated that solution-processable organic semiconductors can be synthesized from derivatives of fused thiophene systems like benzo[b]thieno[2,3-d]thiophene. mdpi.com These materials are designed to have good solubility for ease of fabrication and appropriate energy levels for efficient charge injection and transport. The functionalization of the thiophene core, a role for which this compound is well-suited, is key to achieving these desired characteristics.

Role in Supramolecular Assembly and Crystal Engineering of Thiophene Derivatives

Supramolecular chemistry involves the assembly of molecules into well-defined, ordered structures through non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of crystalline solids with desired structures and properties. The functional groups on this compound make it an excellent candidate for building complex supramolecular architectures.

The key interactions that can be directed by this molecule include:

Hydrogen Bonding: The hydroxyl (-OH) group is a powerful functional group for directing molecular assembly, as it can act as both a hydrogen bond donor and acceptor. This can lead to the formation of predictable patterns, such as chains or sheets, within a crystal lattice.

π–π Stacking: The electron-rich thiophene ring can interact with other aromatic rings through π–π stacking, which is a crucial interaction for charge transport in organic semiconductors.

Other Weak Interactions: C—H⋯O and C—H⋯π hydrogen bonds, as well as S⋯π contacts, are also significant in the crystal packing of thiophene derivatives. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Thiophen 3 Yl Prop 2 En 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-(Thiophen-3-yl)prop-2-en-1-ol. Both ¹H and ¹³C NMR provide critical data for elucidating its chemical structure. In ¹H NMR, the protons on the thiophene (B33073) ring typically appear as multiplets in the aromatic region (δ 6.8–7.5 ppm). The alcoholic proton (-OH) is expected to show a characteristic broad singlet that is exchangeable with D₂O.

For stereochemical and conformational analysis, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are invaluable. columbia.eduuba.ar These 2D NMR techniques detect through-space interactions between protons, providing information about their spatial proximity. columbia.edu For a molecule like this compound, which is considered a small molecule, NOE experiments can reveal the relative orientation of the thiophene ring, the propenol side chain, and the spatial relationship between the olefinic protons and the thiophene ring protons. columbia.edu The strength of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, allowing for the determination of internuclear distances up to approximately 4-5 Å. columbia.edu The choice between NOESY and ROESY often depends on the molecular weight of the derivative; for medium-sized molecules where the standard NOE may be close to zero, ROESY is the preferred experiment. columbia.eduuba.ar

Interactive Table: Representative ¹H NMR Chemical Shifts for this compound Moieties

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| Thiophene Ring Protons | 6.8 - 7.5 | Multiplet | The exact shifts and coupling patterns depend on the substitution pattern. |

| Olefinic Protons | 5.5 - 7.0 | Doublet, Doublet of Doublets | The coupling constant (J-value) helps determine the stereochemistry (E/Z) of the double bond. |

| Methylene Protons (-CH₂OH) | 4.0 - 4.5 | Doublet | Coupled to the adjacent olefinic proton. |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet | Position is concentration and solvent dependent; disappears upon D₂O exchange. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound and its derivatives.

The FTIR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibration. tutorchase.comlibretexts.orglibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. tutorchase.com Additionally, a C-O stretching vibration is typically observed in the 1000-1300 cm⁻¹ range. tutorchase.comlibretexts.org

The thiophene ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. primescholars.com The C=C stretching vibrations within the thiophene ring typically appear in the 1430–1650 cm⁻¹ range. globalresearchonline.net The C-S stretching modes are generally found between 687 and 839 cm⁻¹. iosrjournals.org

Raman spectroscopy provides complementary information. The C=C double bond in the propenol side chain and the aromatic ring vibrations are usually strong in the Raman spectrum. For instance, the symmetric and antisymmetric C=C stretching vibrations of the thiophene ring are observed around 1425 and 1471 cm⁻¹, respectively. ep2-bayreuth.de

In-situ Raman Spectroscopy for Real-time Reaction Monitoring

In-situ Raman spectroscopy is a powerful, non-destructive technique for monitoring chemical reactions in real-time. irdg.orgacs.orgresearchgate.net This method allows for the tracking of reactant consumption and product formation without the need for sample extraction, which can introduce errors. irdg.org It is particularly advantageous for studying polymerization reactions, where changes in monomer concentration can be quantified by monitoring the intensity of characteristic Raman bands, such as the C=C stretching vibration. acs.org For reactions involving this compound, such as polymerization or esterification, in-situ Raman can provide valuable kinetic data and mechanistic insights by observing the changes in the vibrational modes of the thiophene ring, the propenol side chain, and any newly formed functional groups. acs.org The use of fiber optic probes enables remote monitoring within reaction vessels, making it a versatile tool for process optimization and control. irdg.orgendress.com

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound and its derivatives. HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

Electron Ionization (EI) mass spectrometry can be used to study the fragmentation patterns of these compounds. For a related compound, 3-thiophen-2-yl-prop-2-yn-1-ol, the molecular ion peak [M]⁺ is observed at m/z 138, corresponding to its molecular formula C₇H₆OS. Fragmentation often involves the loss of stable neutral molecules or radicals. The study of these fragmentation patterns can provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule.

Interactive Table: Expected HRMS Data for this compound

| Ion | Expected m/z | Information Provided |

| [M+H]⁺ | 141.0425 | Confirms the molecular weight and elemental composition (C₇H₉OS) |

| [M+Na]⁺ | 163.0244 | Adduct ion, also confirms molecular weight |

| Fragment Ions | Variable | Provides structural information based on fragmentation patterns |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound and its crystalline derivatives, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. This information confirms the planarity of the thiophene ring and the stereochemistry of the propenol side chain. wikipedia.org

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the thiophene rings. researchgate.net These interactions are crucial for understanding the physical properties of the material. Hirshfeld surface analysis can be employed to quantify these intermolecular contacts. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and π-Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated π-systems. alfa-chemistry.comyoutube.com The π-conjugated system in this compound, which extends over the thiophene ring and the adjacent double bond, gives rise to characteristic UV-Vis absorption bands. diva-portal.org The primary absorption bands in thiophene derivatives are typically due to π → π* transitions. ep2-bayreuth.de

The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents. diva-portal.org For example, extending the conjugation or introducing electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. diva-portal.orgrsc.org The planarity of the conjugated system also plays a significant role; a more planar conformation generally leads to a longer effective conjugation length and a red-shifted absorption. diva-portal.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to interpret the experimental spectra and assign the observed electronic transitions. aip.org

Interactive Table: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Information Obtained |

| ¹H and ¹³C NMR | Chemical environment of protons and carbons, connectivity. |

| NOESY/ROESY | Through-space proton-proton interactions, stereochemistry, conformation. |

| FTIR/Raman | Presence of functional groups (O-H, C=C, C-S), hydrogen bonding. |

| In-situ Raman | Real-time reaction kinetics and mechanistic insights. |

| HRMS | Precise molecular weight, elemental composition, fragmentation patterns. |

| X-ray Crystallography | Solid-state structure, bond lengths, bond angles, intermolecular interactions. |

| UV-Vis Spectroscopy | Electronic transitions, extent of π-conjugation. |

Theoretical and Computational Chemistry Studies of 3 Thiophen 3 Yl Prop 2 En 1 Ol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. This method is predicated on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 3-(thiophen-3-yl)prop-2-en-1-ol, DFT calculations, often using hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state.

These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the conjugated system, which includes the thiophene (B33073) ring and the prop-2-en-1-ol side chain, is a critical feature. Studies on similar structures, such as (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, have shown that the thiophene ring and the propenone bridge are nearly coplanar, which allows for effective π-electron delocalization. nih.gov A similar planarity would be expected for this compound, facilitating conjugation between the thiophene ring and the double bond of the side chain.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.

Table 1: Illustrative Frontier Orbital Energies for Thiophene-Based Conjugated Systems (Note: Data is representative of similar structures and not specific to this compound)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| ΔE (Gap) | 3.0 to 5.0 | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface as different colors. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.

For this compound, an MEP analysis would likely show a region of high electron density (red) around the oxygen atom of the hydroxyl group due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. dergipark.org.trresearchgate.net The sulfur atom in the thiophene ring and the π-system of the double bond would also exhibit negative potential. Regions of positive potential (blue) would be concentrated around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. This detailed charge mapping helps in understanding the molecule's intermolecular interactions and preferred sites of reaction. dergipark.org.trresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals from a DFT calculation into a more intuitive representation of localized bonds, lone pairs, and their interactions. A key aspect of NBO analysis is the examination of "delocalization energies," which quantify the stabilization resulting from charge transfer between filled (donor) and empty (acceptor) orbitals.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While DFT calculations focus on a static, minimum-energy structure, molecules are dynamic entities that exist in various conformations. Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can explore the conformational landscape, revealing the most stable and accessible shapes a molecule can adopt.

For this compound, MD simulations would be particularly useful for analyzing the rotational freedom around the single bonds, specifically the C-C bond connecting the thiophene ring to the propenyl side chain and the C-O bond of the alcohol. These simulations, performed in different environments (e.g., in a vacuum or in a solvent), would help determine the preferred dihedral angles and the energy barriers between different conformations. Understanding the conformational landscape is crucial as the molecule's shape can significantly impact its interactions with other molecules.

Computational Prediction of Reaction Pathways and Energy Profiles

Computational chemistry can be used to model chemical reactions, predicting the most likely pathways and the associated energy changes. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energy required for a reaction to occur.

For this compound, this approach could be used to study various reactions, such as the oxidation of the alcohol group, electrophilic addition to the double bond, or substitution on the thiophene ring. For example, a computational study could compare the energy barriers for different oxidation mechanisms of the primary alcohol to an aldehyde. A plausible mechanism for the transformation of similar furan-based propanones to propenones has been computationally investigated, highlighting the role of intermediates and transition states in determining the reaction outcome. mdpi.com Such calculations provide valuable mechanistic insights that can guide the design of synthetic routes and help explain experimental observations.

Quantitative Structure-Activity Relationships (QSAR) within Academic Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a compound with a specific activity. In academic contexts, this "activity" is not limited to biological outcomes but can also refer to physical or chemical properties. QSAR studies involve calculating a set of numerical descriptors that characterize the molecule's structure, such as its size, shape, and electronic properties.

For this compound, a variety of molecular descriptors could be calculated. These include:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular volume, surface area).

Electronic descriptors: From quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges).

Table 2: Selected Molecular Descriptors for this compound (Note: Data is sourced from publicly available chemical databases.)

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 140.20 g/mol | The mass of one mole of the substance. |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Sum of surfaces of polar atoms; relates to transport properties. chemscene.com |

| LogP (octanol-water partition coefficient) | 1.7536 | A measure of lipophilicity. chemscene.com |

| Number of Rotatable Bonds | 2 | A measure of molecular flexibility. chemscene.com |

These descriptors can be used to build models that predict properties for a series of related thiophene derivatives. For instance, a QSAR model could be developed to predict the retention time in chromatography or the absorption wavelength of similar compounds, providing a framework for systematically studying how structural modifications influence specific physicochemical properties, independent of biological endpoints.

Mechanistic Investigations of Key Reactions Involving 3 Thiophen 3 Yl Prop 2 En 1 Ol

Elucidation of Catalytic Cycle Mechanisms in Transition Metal-Mediated Transformations

Transition metal catalysis provides a powerful platform for the functionalization of allylic alcohols like 3-(thiophen-3-yl)prop-2-en-1-ol. Palladium and ruthenium complexes are among the most studied catalysts for these transformations. The catalytic cycles for these reactions, while varying in specific detail, generally involve a series of fundamental steps: coordination of the allylic alcohol, oxidative addition (or a related activation step), migratory insertion, and reductive elimination (or a subsequent catalytic step).

In palladium-catalyzed allylic substitution reactions, the direct use of allylic alcohols is an attractive, atom-economical approach. mdpi.com Mechanistic studies on analogous systems suggest that the catalytic cycle often begins with the coordination of the palladium(0) catalyst to the double bond of the allylic alcohol. mdpi.com A key step is the activation of the C-O bond of the alcohol, which can be challenging. This activation is often facilitated by additives. For instance, in some amination reactions, a co-catalyst like a urea (B33335) derivative can form a hydrogen-bonding array with the hydroxyl group, promoting the oxidative addition step. mdpi.com

A proposed catalytic cycle for a palladium-catalyzed allylic substitution of an allylic alcohol is detailed below.

Table 1: Proposed Catalytic Cycle for Palladium-Catalyzed Allylic Amination of an Allylic Alcohol

| Step | Description | Key Intermediates |

| 1. Catalyst Activation & Ligand Exchange | An active Pd(0) species is generated in situ. The allylic alcohol displaces a ligand to coordinate to the palladium center. | Pd(0)Ln, [Pd(0)Ln-1(alkene)] |

| 2. C-O Bond Activation/Oxidative Addition | The C-O bond of the coordinated allylic alcohol is cleaved, leading to the formation of a π-allylpalladium(II) intermediate. This is often the rate-limiting step and can be promoted by additives. mdpi.comnih.gov | [π-allyl-Pd(II)Ln-1(OH)] |

| 3. Nucleophilic Attack | The nucleophile (e.g., an amine) attacks the π-allyl ligand. This attack can occur either on the palladium center followed by reductive elimination or directly on the allyl moiety. | [π-allyl-Pd(II)Ln-1(Nu)] |

| 4. Reductive Elimination/Product Formation | The new C-Nu bond is formed, and the allylically substituted product is released. | Product, [Pd(0)Ln-1] |

| 5. Catalyst Regeneration | The Pd(0) catalyst is regenerated, ready to enter another catalytic cycle. | Pd(0)Ln |

Ruthenium-catalyzed reactions of allylic alcohols also proceed through distinct catalytic cycles. For instance, in the C-H allylation of indoles with allylic alcohols, density functional theory (DFT) calculations have elucidated a multi-step mechanism. nih.gov This process involves the deprotonation of an amide, C-H activation of the indole, insertion of the allyl alcohol, β-hydroxyl elimination, and protonation to regenerate the active catalyst. nih.gov

Understanding Regioselectivity and Stereoselectivity in Reaction Outcomes

The presence of multiple reactive sites in this compound—the allylic system and the thiophene (B33073) ring—makes regioselectivity a critical aspect of its chemistry. In transition metal-catalyzed allylic substitutions, the nucleophile can attack at either the α or γ position of the allyl fragment of the intermediate π-allylpalladium complex.

The regiochemical outcome is influenced by a combination of electronic and steric factors of the substrate, the nucleophile, and the ligands on the metal center. DFT studies on the deprotonation of allylic amides and amines have shown that kinetic control can lead to exclusive deprotonation at the cis-vinylic position in some cases, highlighting the subtle energetic differences that dictate regioselectivity. nih.gov In the context of this compound, the electronic properties of the thiophene ring can influence the charge distribution in the π-allyl intermediate, thereby directing the nucleophilic attack.

Stereoselectivity is another crucial consideration, particularly the formation of E or Z isomers in the product. The geometry of the starting allylic alcohol and the reaction mechanism play a significant role. For instance, in ruthenium-catalyzed hydrogen auto-transfer reactions for the conversion of primary alcohols to chiral allylic alcohols, the stereochemical outcome is guided by the metal-centered stereogenicity and stabilized by hydrogen bonding interactions in the transition state. nih.gov

Table 2: Factors Influencing Regio- and Stereoselectivity in Allylic Alcohol Reactions

| Factor | Influence on Selectivity |

| Ligand Properties | The steric bulk and electronic properties of the ligands on the transition metal can direct the nucleophile to a specific position of the allyl moiety and influence the stereochemical outcome. |

| Substrate Structure | The substituents on the allylic alcohol, such as the thiophene ring in this compound, can sterically hinder one of the termini of the allyl system and electronically bias the positions for nucleophilic attack. |

| Nucleophile | "Hard" and "soft" nucleophiles can exhibit different regioselectivities. Sterically demanding nucleophiles may favor attack at the less hindered carbon of the π-allyl intermediate. |

| Solvent and Additives | The solvent can influence the stability of intermediates and transition states. Additives, such as Lewis acids or bases, can interact with the substrate or catalyst to control selectivity. nih.gov |

| Reaction Conditions | Temperature and reaction time can affect the thermodynamic versus kinetic control of the reaction, thereby influencing the product distribution. |

Investigation of Main Reaction and Side Reaction Pathways

In the transition metal-catalyzed transformations of this compound, the desired reaction pathway leads to the formation of the targeted product, such as an allylic amine or ether. However, several side reactions can occur, diminishing the yield and purity of the main product.

One common side reaction is isomerization of the double bond. Transition metal hydrides, which can be formed in situ, can add to the double bond and, after rotation and β-hydride elimination, lead to the formation of an isomeric alkene. The isomerization of epoxides to allylic alcohols is a known side pathway in certain transition metal-catalyzed reactions. princeton.edu

Another potential side reaction is the formation of a diene through dehydration of the allylic alcohol. This can be more prevalent under acidic conditions or at elevated temperatures. Furthermore, reactions involving the thiophene ring itself, such as C-H activation or C-S bond cleavage, can compete with the desired allylic functionalization, especially with highly reactive catalyst systems. researchgate.net The reactivity patterns of thiophenes in organotransition metal chemistry are diverse and depend on the metal and its ligands. researchgate.net

Role of Intermolecular Interactions and Supramolecular Effects in Reaction Efficiency

Intermolecular interactions, particularly hydrogen bonding, can play a pivotal role in the efficiency and selectivity of reactions involving this compound. The hydroxyl group of the substrate can act as a hydrogen bond donor and acceptor. These interactions can pre-organize the substrate and catalyst in the transition state, leading to enhanced reactivity and selectivity.

For example, in the epoxidation of chiral allylic alcohols, the diastereoselectivity can be controlled by a combination of allylic strain and hydrogen bonding between the hydroxyl group and the oxidant. acs.org Similarly, in gold-catalyzed cyclizations of monoallylic diols, strong hydrogen bonding interactions are crucial for both catalyst turnover and the stereochemical outcome. acs.org Computational studies have shown that this hydrogen bonding can template the C-O bond-forming step. acs.org

The selective activation of α-C-H bonds in alcohols for alkylation has been achieved through a photoredox-catalyzed, hydrogen-bond-assisted strategy. nih.gov This approach utilizes a phosphate (B84403) additive to form a hydrogen bond with the alcohol's O-H group, thereby facilitating selective hydrogen atom transfer from the α-C-H bond. nih.gov

Future Research Directions and Emerging Trends for 3 Thiophen 3 Yl Prop 2 En 1 Ol Chemistry

Development of Novel and More Efficient Synthetic Routes for Scale-Up

The broader availability of 3-(Thiophen-3-yl)prop-2-en-1-ol for advanced applications hinges on the development of synthetic routes that are not only efficient but also amenable to large-scale production. Current laboratory-scale syntheses often rely on multi-step procedures that may not be economically viable for industrial production. Future research is expected to focus on overcoming these limitations.

A promising avenue is the catalytic reduction of more accessible precursors, such as 3-(thiophen-3-yl)propenoic acid or its esters. The development of selective and robust catalysts for the reduction of carboxylic acids and their derivatives to alcohols is an active area of research that could provide a more direct and scalable route to the target molecule. syrris.com Another approach involves refining cross-coupling methodologies. While methods for creating functionalized thiophenes exist, adapting them for the large-scale, cost-effective synthesis of this specific allyl alcohol will be crucial. beilstein-journals.orgrsc.org This includes the exploration of more active and stable catalysts that can operate at low loadings and under milder conditions. Furthermore, classic methods for synthesizing allyl alcohols, such as the reaction of an organometallic thiophene (B33073) species with acrolein or the partial reduction of the corresponding propargyl alcohol, could be optimized for scale. thieme-connect.comnih.gov For instance, a method for preparing allyl alcohol compounds involves the selective reduction of a propargyl alcohol precursor using a hydrazide compound as a reducing agent, which avoids expensive palladium catalysts. nih.gov

Exploration of New Chemical Transformations and Functionalization Strategies

The bifunctional nature of this compound—possessing a nucleophilic thiophene ring and a versatile allyl alcohol moiety—opens up a vast landscape for new chemical transformations and the synthesis of novel derivatives. Future work will undoubtedly delve into exploiting both functionalities to create a diverse library of compounds.

The allyl alcohol group is particularly ripe for exploration. Key transformations could include:

Oxidation: Selective oxidation of the primary alcohol to the corresponding aldehyde, 3-(thiophen-3-yl)propenal, or carboxylic acid would yield valuable synthons for further reactions, such as condensations or amide couplings. youtube.com

Etherification and Esterification: Converting the alcohol to ethers and esters can modify the molecule's physical properties (e.g., solubility, volatility) and introduce new functional handles for subsequent reactions, such as polymerization or bioconjugation.

Conversion to Allylic Boronic Esters: The direct conversion of the allylic alcohol to an allylic boronic ester using commercially available reagents offers a pathway to valuable intermediates for stereoselective synthesis and cross-coupling reactions. syrris.com

Catalytic Allylic Alkylation and Amination: Palladium-catalyzed reactions are a powerful tool for forming new carbon-carbon and carbon-nitrogen bonds at the allylic position, enabling the introduction of a wide range of substituents. researchgate.netnih.gov

Thiol-ene Reactions: The double bond in the allyl group is susceptible to radical-mediated thiol-ene reactions, allowing for the attachment of sulfur-containing fragments, which is a useful strategy for bioconjugation and materials functionalization. akjournals.com

Simultaneously, the thiophene ring can be functionalized through various C-H activation and halogenation reactions, allowing for the introduction of substituents at specific positions to tune the electronic properties of the molecule. researchgate.net The development of regioselective functionalization methods that are compatible with the allyl alcohol group will be a significant area of future research.

Design and Synthesis of Advanced Materials with Tunable Properties Based on the Core Structure